molecular formula C8H12N4O4 B7856997 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid

2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid

Cat. No.: B7856997
M. Wt: 228.21 g/mol
InChI Key: VWCNMLICEBTHRF-UHFFFAOYSA-N
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Description

2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid (CAS 1211484-42-2) is a chemical compound with the molecular formula C8H12N4O4 and a molecular weight of 228.21 g/mol . It features a 5-amino-3-methyl-1,2,4-triazole moiety linked to a butanedioic acid (succinic acid) chain, a structure that positions it as a valuable building block in medicinal chemistry and chemical biology. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . Researchers can utilize this compound as a versatile precursor for the synthesis of more complex molecules. Its molecular structure offers multiple sites for chemical modification, including the primary amino group on the triazole ring and the two carboxylic acid groups, enabling the creation of amides, esters, and other derivatives . The 1,2,4-triazole ring system is a key structural component in a wide range of FDA-approved drugs, including antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and antivirals . The 5-amino-1,2,4-triazole subunit is of significant research interest for developing human chitinase inhibitors, which are potential therapeutic targets for asthma, fibrosis, and other inflammatory and metabolic diseases . Furthermore, derivatives of 1,2,4-triazole have been extensively studied for their antimicrobial, antitumor, anti-inflammatory, and antioxidant properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5-amino-3-methyl-1,2,4-triazol-1-yl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-4-10-8(9)12(11-4)3-5(7(15)16)2-6(13)14/h5H,2-3H2,1H3,(H,13,14)(H,15,16)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCNMLICEBTHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid typically involves the following steps:

  • Formation of 1H-1,2,4-triazole: The starting material is often a hydrazine derivative, which undergoes cyclization with a carboxylic acid or its derivatives to form the triazole ring.

  • Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the triazole intermediate.

  • Methylation: The methyl group is introduced by reacting the triazole intermediate with a methylating agent such as methyl iodide.

  • Attachment of Butanedioic Acid: The final step involves the esterification or amidation reaction to attach the butanedioic acid moiety to the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, nitroso derivatives.

  • Reduction Products: Amines, amides.

  • Substitution Products: Alkylated triazoles, hydroxylated triazoles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring which is known for its diverse biological activities. The synthesis of this compound often involves innovative methods such as microwave-assisted nucleophilic ring opening and intramolecular cyclization techniques. Recent studies have successfully demonstrated the synthesis of N-substituted derivatives through various pathways that leverage the reactivity of the triazole group .

Table 1: Synthesis Pathways

Synthesis MethodDescription
Microwave-assistedUtilizes microwave irradiation for rapid synthesis of derivatives.
Nucleophilic openingInvolves the reaction of succinic anhydride with aminoguanidine.
Intramolecular cyclizationCyclization of the triazole ring to form stable products.

The biological significance of 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid primarily stems from the triazole moiety, which exhibits antifungal and antibacterial properties. Compounds containing triazole rings are often investigated for their ability to inhibit specific enzymes involved in fungal cell wall synthesis and other metabolic pathways.

Case Study: Antifungal Activity

Research has indicated that derivatives of 5-amino-1H-1,2,4-triazoles can effectively inhibit fungal growth. For instance, a study demonstrated that modifications to the triazole structure could enhance antifungal potency against strains such as Candida albicans and Aspergillus species .

Applications in Medicinal Chemistry

Due to its promising biological properties, this compound is being explored for various medicinal applications:

A. Antimicrobial Agents

The triazole derivatives are being developed as new classes of antifungal agents that can overcome resistance observed in traditional treatments.

B. Anticancer Research

Emerging studies suggest that triazole compounds may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis.

Agricultural Applications

In addition to medicinal uses, this compound is being investigated for its potential as a plant growth regulator or fungicide in agriculture. The ability of triazole compounds to modulate plant metabolism can lead to enhanced growth and yield.

Mechanism of Action

The mechanism by which 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group and the triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Triazole Derivatives with Varied Acid Chains

Compound Name Acid Chain Length Triazole Substituents Key Features
Target Compound Butanedioic acid 5-amino, 3-methyl Succinic acid backbone; amino group enhances hydrogen bonding potential
3-[...]pentanedioic acid (EP 4 374 877 A2) Pentanedioic acid Difluoro, trifluoromethyl groups Extended glutaric acid chain; fluorinated groups improve metabolic stability
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 684249-99-8) Acetic acid 3,5-dimethyl Shorter chain; methyl groups increase lipophilicity

Key Insight : Chain length influences solubility and target binding. The target compound’s succinic acid chain balances hydrophilicity and steric bulk, whereas shorter chains (e.g., acetic acid) may limit solubility in polar media.

Substituent Variations on the Triazole Core

Compound Name Substituents Biological Activity
Target Compound 5-amino, 3-methyl Not explicitly reported (inferred)
Triadimefon (CAS 43121-43-3) 1-(4-chlorophenoxy), 3,3-dimethyl Fungicidal activity
4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine (Enamine Ltd) Sulfanyl, morpholine Likely antimicrobial or enzyme inhibition

Key Insight: Amino and methyl substituents on the triazole may enhance hydrogen bonding and stability compared to bulkier groups (e.g., chlorophenoxy in Triadimefon). Sulfanyl groups (as in Enamine’s compound) could introduce redox-active properties.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) Sunitinib Malate ()
Solubility Moderate (succinic acid enhances) >25 mg/mL (pH 1.2–6.8)
pKa ~3–5 (carboxylic acids) 8.95 (amine group)
Molecular Weight ~273 g/mol 532.6 g/mol (sunitinib + malate)

Key Insight : The target compound’s lower molecular weight and dual carboxylic acids may favor renal excretion over hepatic metabolism.

Biological Activity

The compound 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid is a derivative of triazole, a class of compounds known for their diverse biological activities, particularly in antifungal and antibacterial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring : Starting from appropriate precursors like 3-methylthio-1H-1,2,4-triazole.
  • Substitution reactions : The amino group is introduced to yield the final product.
  • Characterization : Techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has shown promising activity against various fungal strains, particularly Candida albicans. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values as low as 0.003μg/mL0.003\,\mu g/mL against C. albicans, indicating strong antifungal efficacy .
  • In vivo studies on murine models showed effective doses around 0.25mg/kg0.25\,mg/kg, significantly improving survival rates in infected subjects compared to control groups .

The antifungal mechanism primarily involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death .

Comparative Efficacy

A comparative analysis of various triazole derivatives reveals that this compound exhibits superior antifungal activity relative to traditional agents like fluconazole. The following table summarizes key findings:

CompoundMIC (µg/mL) against C. albicansEfficacy in vivo (mg/kg)
Fluconazole>30>100
Triazole Derivative0.0030.25

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Study on Antifungal Efficacy : A study conducted by researchers demonstrated that novel triazole derivatives exhibited enhanced activity against Candida species compared to fluconazole .
  • In Vivo Murine Model : Another study assessed the effectiveness of various triazole compounds in a mouse model infected with C. albicans, highlighting the significant improvement in survival rates with lower doses of the tested compounds .

Q & A

Q. How can AI-driven tools enhance synthetic route design or reaction optimization?

  • Applications :
  • Retrosynthesis software : IBM RXN or Chematica proposes novel pathways.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents.
  • Process simulation : COMSOL models heat/mass transfer in continuous-flow reactors .

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